4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)

Descripción general

Descripción

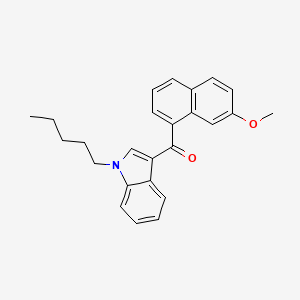

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt), also known as 4-MU-α-IdoA 2-sulfate, is a fluorogenic substrate of α-L-iduronidase . It has been used in assays to detect Hurler syndrome and as a substrate for iduronate-2-sulfatase in tests for Hunter disease .

Molecular Structure Analysis

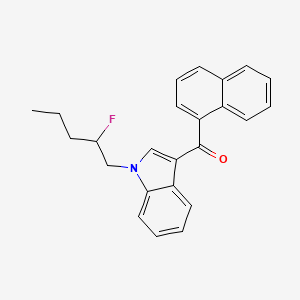

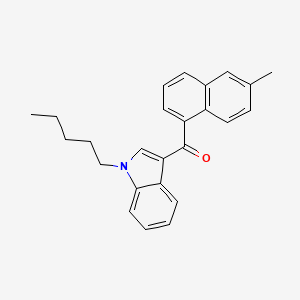

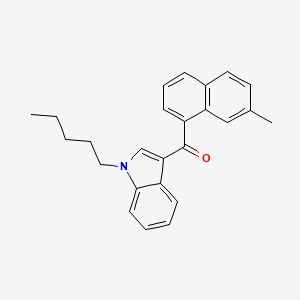

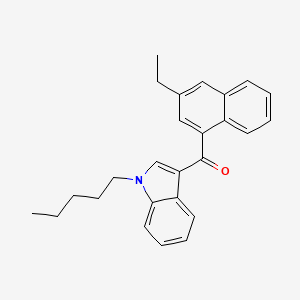

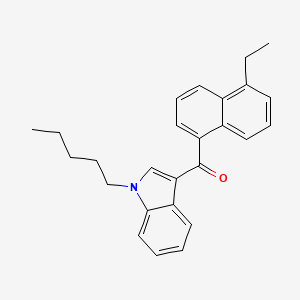

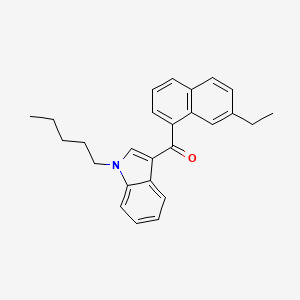

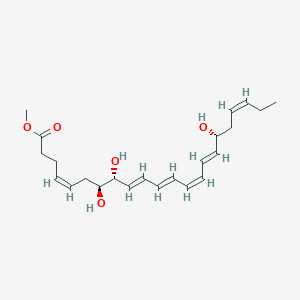

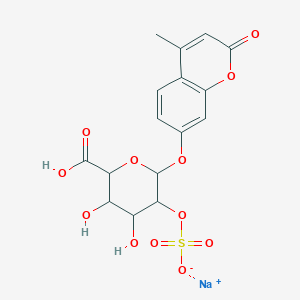

The molecular formula of 4-MU-α-IdoA 2-sulfate is C16H14O12S • 2Na . The formal name is (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-( (4-methyl-2-oxo-2H-chromen-7-yl)oxy)-5- (sulfonatooxy)tetrahydro-2H-pyran-2-carboxylate, disodium salt .Chemical Reactions Analysis

The chemical reaction involving 4-MU-α-IdoA 2-sulfate is its cleavage by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical And Chemical Properties Analysis

4-MU-α-IdoA 2-sulfate is a crystalline solid . It is soluble in DMF, DMSO, and PBS (pH 7.2) . The excitation maximum for 4-MU is pH-dependent: 330 nm (pH 4.6), 370 nm (pH 7.4), and 385 nm (pH 10.4), and it has an emission maximum at 445-454 nm .Aplicaciones Científicas De Investigación

Enzyme Activity Assays

4-Methylumbelliferyl-alpha-L-Iduronide is primarily used in enzymatic assays. Its sensitivity and convenience make it a superior substrate for the assay of alpha-L-iduronidase activity. It has been demonstrated to be effective in the diagnosis of conditions like Hurler and Scheie syndromes, where enzyme activity is substantially lower in patients compared to normal individuals (Hopwood, Muller, Smithson, Baggett, 1979); (Hopwood, Muller, 1979).

Diagnostic Utility in Lysosomal Enzyme Estimation

This compound has shown efficacy in diagnosing Hurler's disease in cultured cells by estimating alpha-L-iduronidase. However, it is not more useful than its phenyl derivative for detecting heterozygotes. It can also serve as a reference enzyme in lysosomal enzyme tests (Butterworth, Broadhead, 1980); (Butterworth, Broadhead, 1979).

Application in Measuring Urinary Enzyme Activity

4-Methylumbelliferyl-alpha-L-Iduronide has been used to measure alpha-L-iduronidase activity in urine samples. This is significant for diagnosing mucopolysaccharidosis, as seen in cases like Scheie syndrome (Isemura, Kosaka, Ikenaka, Kido, Yoshimura, 1978).

Use in Hunter Disease Diagnosis

It has been synthesized and shown to be a specific substrate for lysosomal iduronate-2-sulphate sulphatase (IDS), crucial for diagnosing MPS II (Hunter disease). This involves sequential action with α-iduronidase for complete hydrolysis (Voznyi, Keulemans, van Diggelen, 2001).

Comparative Studies in Biochemical Research

Research also includes comparing the efficacy of 4-Methylumbelliferyl-alpha-L-Iduronide with other substrates like 4-trifluoromethylumbelliferyl-alpha-L-iduronide in detecting enzyme deficiencies. This has implications in prenatal diagnosis of diseases like Hurler disease (Tsvetkova, Karpova, Voznyi, Zolotukhina, Biryukov, Semyachkina, 1991).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVJHKJYLURLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.